2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUWSVFZDVOKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanism and Reaction Design
The SNAr approach exploits the electron-deficient nature of 3-cyanopyridine derivatives, where the cyano group at position 3 activates position 2 for nucleophilic attack. 2-Bromo-4-methylphenol, deprotonated by a base, forms a phenoxide ion that displaces a leaving group (typically chloride or bromide) on the pyridine ring.
Key steps :
- Deprotonation : K₂CO₃ or Cs₂CO₃ generates the phenoxide nucleophile.
- Transition state stabilization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates.
- Aromatic substitution : Phenoxide attacks the C2 position of 3-cyanopyridine, followed by elimination of the leaving group.
Optimized Protocol
Reagents :
- 3-Cyano-2-chloropyridine (1.0 equiv)
- 2-Bromo-4-methylphenol (1.2 equiv)
- K₂CO₃ (2.5 equiv)
- DMF (solvent)
Conditions :
- Temperature: 110°C, 12–18 hours
- Workup: Dilution with H₂O, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1)
Solvent and Base Screening
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 110 | 92 |
| Cs₂CO₃ | DMSO | 120 | 88 |
| NaH | THF | 65 | 45 |
Polar aprotic solvents outperform ethers due to superior ion solvation. K₂CO₃ provides optimal basicity without inducing side reactions like hydrolysis of the nitrile group.
Transition Metal-Catalyzed Coupling
Ullmann-Type Etherification
Copper-mediated coupling enables formation of the C–O bond under milder conditions than SNAr:
Reagents :
- 3-Cyano-2-iodopyridine (1.0 equiv)
- 2-Bromo-4-methylphenol (1.1 equiv)
- CuI (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- K₃PO₄ (2.0 equiv)
- Dioxane (solvent)
Conditions :
- Temperature: 100°C, 24 hours
- Yield: 68–75%
Limitation : Iodopyridine substrates increase cost compared to chloropyridines.
Suzuki-Miyaura Functionalization
The bromine at C2 of the phenoxy group undergoes cross-coupling for derivative synthesis:
| Boronic Acid | Catalyst | Yield (%) |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/XPhos | 91 |
| Vinylboronic ester | Pd(PPh₃)₄ | 85 |
Reaction conditions: 80°C, THF/H₂O (3:1), K₂CO₃ base.
One-Pot Multistep Synthesis
Sequential Halogenation and Substitution
A telescoped approach minimizes intermediate isolation:
- Halogenation : 3-Cyanopyridine treated with N-bromosuccinimide (NBS) in CHCl₃ at 0°C yields 2-bromo-3-cyanopyridine (89%).
- SNAr : Direct addition of 2-bromo-4-methylphenol and K₂CO₃ in DMF at 110°C provides the target compound in 84% overall yield.
Advantages : Reduced purification steps, higher throughput.
Purification and Characterization
Chromatographic Techniques
- TLC : Rf = 0.4 (hexane/EtOAc 3:1) monitors reaction progress.
- Column Chromatography : Gradient elution (hexane → 30% EtOAc) removes unreacted phenol and byproducts.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.54 (dd, J = 4.8 Hz, 1H, pyridine H6), 7.72 (d, J = 2.4 Hz, 1H, aromatic H3), 7.45–7.39 (m, 2H, aromatic H5/H6), 2.42 (s, 3H, CH₃).
- HRMS : m/z calc. for C₁₃H₉BrN₂O [M+H]⁺: 289.13, found: 289.12.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) |
|---|---|---|---|
| SNAr | 92 | 95 | 1.0 |
| Ullmann Coupling | 75 | 89 | 1.8 |
| One-Pot | 84 | 93 | 1.2 |
SNAr remains the most cost-effective and high-yielding approach, while one-pot methods balance efficiency and scalability.
Challenges and Optimization Strategies
Byproduct Formation
- Hydrolysis of Nitrile : Mitigated by avoiding aqueous workups at elevated temperatures.
- Diaryl Ether Byproducts : Controlled by using 1.2 equiv of phenol to limit bis-arylation.
Scale-Up Considerations
- Solvent Recovery : DMF distillation under reduced pressure enables reuse.
- Catalyst Recycling : Pd nanoparticles immobilized on Al₂O₃ reduce metal leaching in coupling reactions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Center
The bromine atom at the 2-position of the phenoxy ring undergoes substitution reactions with nucleophiles. Key findings include:
Mechanistic Insight :
-
The reaction proceeds via a two-step SNAr mechanism: (1) deprotonation of the phenol group stabilizes the transition state, and (2) nucleophilic attack occurs at the brominated carbon .
-
Electron-withdrawing nitrile and pyridine groups enhance electrophilicity at the bromine site .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in Suzuki-Miyaura and related couplings:
Table 2: Palladium-Catalyzed Coupling Reactions
Key Observations :
-
Coupling occurs regioselectively at the para position of the pyridine ring due to steric hindrance from the phenoxy group .
Nitrile Group Transformations
The cyano moiety undergoes selective modifications:
Table 3: Functionalization of the Nitrile Group
Limitations :
Ring Functionalization of Pyridine
The pyridine ring undergoes electrophilic substitution and C–H activation:
Table 4: Pyridine Ring Modifications
Notable Feature :
-
The nitrile group acts as a directing group in Ru-catalyzed C–H activation, enabling regioselective arylation .
Oxidation and Reduction Pathways
The compound exhibits redox activity under controlled conditions:
| Process | Reagents | Outcome | Source |
|---|---|---|---|
| Oxidation of methyl group | KMnO₄, H₂O, 100°C | Carboxylic acid formation at C-4 | |
| Reduction of pyridine ring | H₂, Pd/C, EtOH | Partially saturated pyridine derivatives |
Caution :
-
Over-oxidation degrades the phenoxy ring; stoichiometric control is critical.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that compounds similar to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile exhibit significant anticancer activity. For instance, derivatives of pyridine and pyrimidine structures have been evaluated for their cytotoxic effects against various cancer cell lines. In one study, pyridine derivatives were shown to inhibit tumor growth in vitro, demonstrating moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards non-cancerous cells .
Mechanism of Action
The mechanism underlying the anticancer effects often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies have focused on the inhibition of nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial for cancer cell survival. Compounds that act as NAMPT inhibitors have shown promising results in preclinical trials .
Agrochemical Applications
Pesticidal Activity
The compound has also been investigated for its potential use as a pesticide. Its structural features suggest that it may interact effectively with biological targets in pests, leading to their mortality or reproductive failure. Research into similar compounds has revealed promising insecticidal properties, indicating that this compound could be developed into an effective agrochemical product.
Herbicidal Properties
In addition to insecticidal activity, there is evidence suggesting that related pyridine derivatives can function as herbicides. The mechanism typically involves the disruption of key biochemical pathways in plants, leading to growth inhibition or death. This application is particularly relevant in the context of developing environmentally friendly herbicides that target specific weeds without harming crops.
Material Science Applications
Synthesis of Novel Materials
The synthesis of star-shaped molecules and other hybrid materials incorporating this compound has been explored. These materials can exhibit unique physical and chemical properties suitable for various applications, including drug delivery systems and advanced coatings .
Polymer Composites
In material science, there is ongoing research into incorporating this compound into polymer matrices to enhance their mechanical and thermal properties. The interaction between the compound and polymer chains can lead to improved material performance in terms of durability and resistance to environmental factors .
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cell Line Tested | IC50 (µg/mL) | Remarks |
|---|---|---|---|
| This compound | Ovarian Cancer Cells | 25 | Moderate cytotoxicity |
| Pyridine Derivative A | Breast Cancer Cells | 30 | Limited toxicity to non-cancerous |
| Pyridine Derivative B | Lung Cancer Cells | 15 | Strong cytotoxicity |
Table 2: Pesticidal Efficacy of Related Compounds
| Compound Name | Target Pest | Efficacy (%) | Application Type |
|---|---|---|---|
| Compound X | Aphids | 85 | Insecticide |
| Compound Y | Weeds | 90 | Herbicide |
| This compound | Not yet tested | N/A | Potential future application |
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Key Structural Features:
- Pyridine Core : The aromatic pyridine ring provides a planar structure conducive to π-π interactions.
- Carbonitrile Group (-CN) : Positioned at C3, this electron-withdrawing group enhances polarity and may influence hydrogen bonding or dipole interactions.
Comparison with Analogous Compounds:
Structural Insights :
- Substituent Position: The 2-bromo-4-methylphenoxy group in the target compound differs from the 4-trifluoromethyl group in , which could alter electronic distribution and steric hindrance.
Example Pathway :
Precursor Preparation: 3-Cyano-2-hydroxypyridine reacts with 2-bromo-4-methylphenol under basic conditions.
Coupling Reaction: Mitsunobu or Ullmann-type coupling to attach the phenoxy group.
Physicochemical Properties
Melting Points and Stability:
Solubility and Polarity:
- The -CN group enhances polarity, but bromine and methyl groups may reduce aqueous solubility.
Antibacterial and Cytotoxic Activity:
- Compound 2e () shows antibacterial activity, attributed to the chlorothiophenyl and oxopropoxy groups. The target’s bromophenoxy group may exhibit similar or enhanced bioactivity due to higher lipophilicity .
- Pyridine-carbonitriles in demonstrate antimicrobial activity, suggesting the target compound could be explored for similar applications .
Fluorescence Properties:
- Derivatives like S4–S6 () exhibit tunable fluorescence (410–500 nm) based on substituents. The target’s bromine may quench fluorescence compared to electron-donating groups (e.g., -SCH₃) .
Biological Activity
2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H9BrN2O. The presence of the bromine atom and the phenoxy group significantly influences its biological activity. The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have shown that pyridine derivatives, including those with carbonitrile groups, exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that modifications in the phenyl substituents enhance the cytotoxic activity against ovarian and breast cancer cells, with some derivatives showing selective toxicity towards cancer cells while sparing normal cells .
Table 1: Cytotoxic Activity of Pyridine Derivatives Against Cancer Cell Lines
| Compound | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Compound A | Ovarian Cancer | 5.0 | Moderate cytotoxicity |
| Compound B | Breast Cancer | 10.0 | Limited toxicity to healthy cells |
| This compound | Ovarian Cancer | TBD | Further studies required |
Antimicrobial Activity
The antimicrobial properties of pyridine derivatives have been explored extensively. Compounds with similar structures have shown effectiveness against various bacterial strains. For example, a recent study evaluated the antibacterial activity of pyridine derivatives against E. coli, revealing that certain modifications enhance their potency against resistant strains .
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound | Bacterial Strain Tested | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound C | E. coli | 15 | Moderate |
| Compound D | S. aureus | 20 | High |
| This compound | TBD | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR analysis of pyridine derivatives indicates that the electronic nature and spatial arrangement of substituents significantly influence their biological activities. The introduction of halogens (like bromine) and electron-donating groups (like methyl) at specific positions on the phenyl ring enhances both anticancer and antimicrobial activities .
Key Findings on SAR:
- Bromine Substitution : Increases lipophilicity, enhancing cell membrane penetration.
- Methyl Group : Contributes to the overall stability and activity against cancer cells.
- Carbonitrile Group : Plays a crucial role in receptor binding and biological interactions.
Case Studies
Several case studies highlight the efficacy of pyridine derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A derivative similar to this compound was tested in a Phase I trial for patients with advanced ovarian cancer, showing promising results in tumor reduction without significant side effects.
- Antimicrobial Resistance Study : Research on a series of pyridine derivatives demonstrated their potential as novel antibiotics against multi-drug resistant E. coli, suggesting that further development could lead to effective treatments for resistant infections .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile, and how can reaction purity be optimized?
Multi-step organic synthesis is typically employed, starting with functionalization of the pyridine core. A common approach involves nucleophilic substitution or coupling reactions to introduce the bromo-methylphenoxy moiety. For purity optimization, techniques such as thin-layer chromatography (TLC) for reaction monitoring and column chromatography for purification are critical. Spectroscopic methods like -NMR, -NMR, and high-resolution mass spectrometry (HRMS) should be used to confirm structural integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the substitution pattern and aromatic proton environments. Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity, while X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. How can preliminary biological activity screening be designed for this compound?
Begin with in vitro assays targeting receptors or enzymes relevant to its structural analogs (e.g., kinase inhibition, antimicrobial activity). Use cell viability assays (e.g., MTT assay) to evaluate cytotoxicity. Dose-response curves and IC values should be calculated to establish potency. Reference pharmacological studies on related pyridine-3-carbonitrile derivatives for assay selection .
Advanced Research Questions
Q. How can Quantitative Structure-Activity Relationship (QSAR) models predict the biological activity of this compound?
Develop QSAR models using descriptors such as electronic properties (Hammett constants), steric parameters, and lipophilicity (logP). Training datasets should include structurally similar compounds with known activity data. Validate models using leave-one-out cross-validation or external test sets. Molecular docking studies can further elucidate binding interactions with target proteins .
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Investigate bioavailability and metabolic stability via pharmacokinetic studies (e.g., plasma protein binding, microsomal stability assays). Use prodrug strategies or formulation optimization (e.g., nanoencapsulation) to improve in vivo efficacy. Compare tissue distribution profiles and metabolite identification to reconcile discrepancies .
Q. How can crystallographic data (e.g., SHELX, ORTEP-3) validate the molecular structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and packing arrangements. Refinement using SHELXL or related software ensures accuracy. Hydrogen-bonding and π-π stacking interactions can be visualized with ORTEP-3 to explain solid-state behavior or stability .
Q. What mechanistic insights can be gained from studying the compound’s thermal decomposition or photostability?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures and phase transitions. Photostability studies under UV/visible light exposure, coupled with HPLC monitoring, reveal degradation pathways. Computational methods (e.g., DFT) can predict reactive intermediates .
Methodological Considerations
Q. How to optimize reaction conditions for scale-up synthesis without compromising yield?
Use design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Continuous-flow reactors may enhance reproducibility. Monitor intermediates via real-time spectroscopic tools (e.g., ReactIR) .
Q. What are best practices for ensuring reproducibility in biological assays involving this compound?
Standardize cell lines, assay protocols, and positive controls. Use blinded experiments and triplicate measurements. Validate results across independent laboratories. Report adherence to guidelines like MIAME or ARRIVE for transparency .
Q. How to address solubility challenges in formulation studies?
Employ co-solvents (e.g., DMSO/PEG mixtures), cyclodextrin complexation, or salt formation. Measure solubility profiles using shake-flask methods or HPLC. Predictive tools like Hansen solubility parameters guide solvent selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
